N-(2-Butanamidoethyl)tetradecanamide

Description

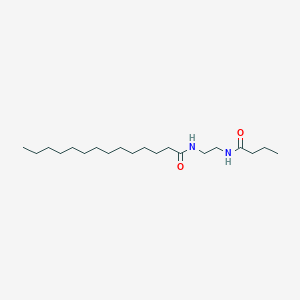

N-(2-Butanamidoethyl)tetradecanamide is a synthetic long-chain alkyl amide composed of a tetradecanamide (14-carbon chain) backbone linked to a 2-butanamidoethyl group. Its structure combines hydrophobic (tetradecyl chain) and hydrophilic (butanamidoethyl) moieties, making it amphiphilic.

Properties

CAS No. |

61796-95-0 |

|---|---|

Molecular Formula |

C20H40N2O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

N-[2-(butanoylamino)ethyl]tetradecanamide |

InChI |

InChI=1S/C20H40N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-16-20(24)22-18-17-21-19(23)15-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24) |

InChI Key |

DLYZAGBEMXMKLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCNC(=O)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Functional Groups

The key differentiator among tetradecanamide derivatives lies in their substituent groups, which dictate physicochemical properties and biological activity.

Table 1: Structural Comparison of Tetradecanamide Derivatives

Key Observations :

- Cationic vs. Neutral Groups: Derivatives like N-(2-(dimethylamino)ethyl)tetradecanamide exhibit cationic charges at physiological pH, enhancing solubility and surfactant properties . In contrast, the neutral butanamidoethyl group in the target compound may reduce water solubility but improve lipid membrane interactions.

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., benzyl or thiazole groups) enhance π-π stacking and antimicrobial activity , while aliphatic chains (e.g., butanamidoethyl) favor hydrophobic interactions.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Derivatives

Key Trends :

- Longer Aliphatic Chains increase logP (e.g., tetradecanamide logP > hexanamide).

- Hydrophilic Substituents (e.g., hydroxyethyl) reduce logP and enhance water solubility .

Q & A

Basic: What are the optimized synthetic routes for N-(2-Butanamidoethyl)tetradecanamide, and how do reaction conditions influence yield?

Answer:

this compound can be synthesized via amidation reactions between appropriate amines and fatty acids. Evidence from analogous compounds (e.g., N-(3,4-dimethoxy-β-phenylethyl)tetradecanamide) shows yields ranging from 71% to 92%, depending on the coupling reagent, solvent, and temperature . For example, using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane at 0–25°C typically optimizes yield. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity, with melting points around 94–95°C serving as a key purity indicator .

Table 1: Example Yields of Structurally Similar Amides

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| N-(3,4-Dimethoxy-β-phenylethyl)tetradecanamide | 71 | 94–95 |

| N-(2-Aminoethyl)hexadecanamide derivative | 82 | Not reported |

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for tetradecanamide analogs?

Answer:

Discrepancies in cytotoxicity data (e.g., IC₅₀ values) may arise from differences in cell lines, assay protocols, or compound purity. For instance, N-(4-hydroxy-3-methoxybenzyl)tetradecanamide (AN5) showed variable hepatoma cell viability reduction (24–48 hours, 10–200 µM) in MTT assays, highlighting the need for standardized protocols . To address contradictions:

Control Variables: Use identical cell lines (e.g., HTC cells for hepatoma studies) and exposure times.

Purity Validation: Characterize compounds via HPLC (>95% purity) and confirm structures with ¹H NMR (e.g., δ 8.66 ppm for amide protons) .

Dose-Response Curves: Perform triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) to validate reproducibility .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- IR Spectroscopy: Confirm amide bond formation via peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend) .

- ¹H NMR: Identify alkyl chain protons (δ 0.8–1.6 ppm) and amide protons (δ 6.3–8.6 ppm). For example, tert-butyldimethylsilyl-protected derivatives show distinct shifts at δ 5.14–5.11 ppm (dioxolane protons) .

- Mass Spectrometry: Validate molecular weight (e.g., MW 227.39 for N-tetradecanamide) via ESI-MS .

Advanced: How does alkyl chain length influence the bioactivity of N-substituted tetradecanamides?

Answer:

Chain length modulates lipophilicity and target interactions. In hepatoma cells, N-(4-hydroxy-3-methoxybenzyl)tetradecanamide (C14, AN5) exhibited lower cytotoxicity (48-hour IC₅₀: ~100 µM) compared to shorter-chain analogs (e.g., hexanamide, C6: IC₅₀ ~50 µM), suggesting a balance between membrane permeability and steric hindrance . Methodological recommendations:

Comparative Assays: Test analogs (C6–C18) under identical conditions.

LogP Calculations: Use software (e.g., ChemAxon) to correlate hydrophobicity with activity.

Molecular Docking: Predict binding affinities to targets like TRPV1 receptors, which interact with lipophilic moieties .

Basic: What safety precautions are required when handling this compound?

Answer:

Despite limited toxicity data, the compound is classified under EU-GHS/CLP as:

- Acute Toxicity (Category 4): Oral, dermal, and inhalation hazards .

- Handling Protocol:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid aerosol formation.

- In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

- Waste Disposal: Follow institutional guidelines for amide-containing waste.

Advanced: How can researchers address the lack of ecological toxicity data for tetradecanamide derivatives?

Answer:

While existing SDSs state "no data available" for biodegradation or bioaccumulation , preliminary assessments can include:

Read-Across Models: Use data from structurally similar compounds (e.g., octadecanamide) to estimate persistence or mobility.

In Silico Tools: Apply EPI Suite to predict biodegradability (e.g., BIOWIN score).

Microcosm Studies: Evaluate soil/water degradation using OECD 301/307 protocols.

Basic: What are the key applications of this compound in pharmacological research?

Answer:

The compound is explored for:

- Neuroprotection: Derivatives like N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide show potential in modulating neurodegenerative pathways .

- Antiviral Agents: Tetradecanamide-linked nucleosides (e.g., compound 8g) exhibit activity against viral polymerases .

Advanced: What experimental strategies can validate hypothesized structure-activity relationships (SARs) for tetradecanamides?

Answer:

To establish SARs:

Analog Synthesis: Prepare derivatives with systematic modifications (e.g., substituents at the 2-position, varying alkyl chains) .

High-Throughput Screening: Test analogs against target panels (e.g., kinase assays, ion channels).

Multivariate Analysis: Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.